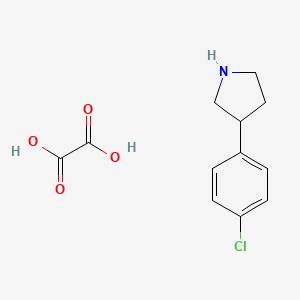

3-(4-Chlorophenyl)pyrrolidine oxalate

Description

Overview of Pyrrolidine (B122466) Scaffolds in Medicinal Chemistry and Organic Synthesis

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational structure in the field of medicinal chemistry. nih.govfrontiersin.org This scaffold is prevalent in a vast number of biologically active molecules, including many alkaloids and approved pharmaceutical drugs. frontiersin.orgnbinno.com The significance of the pyrrolidine framework stems from several key characteristics that make it highly advantageous for drug design. nih.govresearchgate.net

Firstly, the non-planar, puckered nature of the saturated pyrrolidine ring provides a three-dimensional (3D) geometry. nih.govresearchgate.net This is a departure from flat, aromatic systems and allows for a more precise and complex spatial arrangement of chemical substituents. This 3D coverage is crucial for effective interaction with the intricate binding sites of biological targets like proteins and enzymes. nih.gov The sp³-hybridized carbon atoms in the ring contribute to this molecular complexity, a feature that has been linked to higher success rates in clinical drug development. nih.gov

Secondly, the pyrrolidine scaffold often contains one or more chiral centers, meaning it can exist in different stereoisomeric forms. nih.govresearchgate.net The specific spatial orientation of substituents is critical, as biological systems are inherently chiral. Different stereoisomers of a drug candidate can exhibit vastly different biological activities and binding affinities for their targets. nih.govresearchgate.net This property allows medicinal chemists to fine-tune the molecule's interaction with enantioselective proteins, enhancing efficacy and selectivity. nih.gov

Finally, the pyrrolidine ring is a versatile synthetic handle. nbinno.com It can be readily functionalized at various positions, enabling the creation of diverse libraries of compounds for screening and structure-activity relationship (SAR) studies. frontiersin.orgresearchgate.net These studies are essential for optimizing a lead compound into a viable drug candidate by systematically modifying its structure to improve potency and pharmacokinetic properties. frontiersin.org Its structural attributes contribute to desirable drug-like properties, including metabolic stability and bioavailability. nbinno.com

Contextualizing the Role of 3-(4-Chlorophenyl)pyrrolidine (B56861) Oxalate (B1200264) as a Key Intermediate and Research Tool

Within the broad class of pyrrolidine derivatives, 3-(4-Chlorophenyl)pyrrolidine oxalate serves as a particularly important research compound and synthetic intermediate. chemimpex.com Its structure is characterized by a pyrrolidine ring substituted at the 3-position with a 4-chlorophenyl group. This specific combination of a heterocyclic scaffold and a halogenated aromatic moiety makes it a valuable precursor in the synthesis of novel therapeutic agents. chemimpex.com

The presence of the 4-chlorophenyl group significantly influences the compound's pharmacological properties and its utility in drug discovery. chemimpex.com This group can modulate factors such as lipophilicity, which affects how a molecule crosses biological membranes, and can participate in specific binding interactions with target proteins. As an intermediate, it provides a pre-formed core structure that can be further elaborated, streamlining the synthesis of more complex target molecules. nbinno.comchemimpex.com Researchers utilize this compound as a starting material or building block in multi-step synthetic pathways aimed at creating new chemical entities with specific biological activities. chemimpex.comchemimpex.com

Its primary application lies in pharmaceutical development, especially for drugs targeting the central nervous system and neurological disorders. chemimpex.comchemimpex.com Furthermore, it is employed in neurochemical research to investigate the modulation of neurotransmitter systems, which can provide valuable insights into potential treatments for various mental health conditions. chemimpex.com The compound also finds use in biochemical assays to help researchers understand enzyme interactions and metabolic pathways. chemimpex.com

Scope and Objectives of Academic Research on this compound

Academic and industrial research involving this compound is driven by several key objectives. The overarching goal is to leverage its unique chemical structure to advance drug discovery and materials science.

A primary objective is the synthesis of novel, biologically active compounds. Researchers use this compound as a foundational piece to construct larger, more complex molecules with potential therapeutic applications. chemimpex.com This includes the development of agents for neurological conditions, where pyrrolidine-containing structures have shown promise. chemimpex.comchemimpex.com

Another major focus is the exploration of structure-activity relationships (SAR). frontiersin.org By incorporating the 3-(4-chlorophenyl)pyrrolidine moiety into different molecular frameworks and evaluating the resulting biological activity, chemists can deduce which structural features are essential for a desired effect. nih.govmdpi.com This systematic approach is fundamental to rational drug design, guiding the optimization of lead compounds to enhance potency and selectivity while minimizing potential off-target effects.

Beyond pharmaceuticals, research may extend to its use in agrochemicals and specialty chemicals, where its structure can serve as a building block for compounds with specific biological activities relevant to agriculture. chemimpex.com It is also utilized as a reference standard in analytical chemistry for the accurate quantification of similar compounds in complex mixtures and has applications in materials science for creating novel polymers. chemimpex.comchemimpex.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂ClN·C₂H₂O₄ chemimpex.comscbt.com |

| Molecular Weight | 271.7 g/mol chemimpex.comscbt.com |

| Appearance | White solid chemimpex.com |

| Purity | ≥ 95% (HPLC) chemimpex.com |

| CAS Number | 1188263-78-6 chemimpex.com |

| PubChem ID | 17749748 chemimpex.com |

| Storage Conditions | 0-8°C chemimpex.com |

Structure

2D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)pyrrolidine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.C2H2O4/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;3-1(4)2(5)6/h1-4,9,12H,5-7H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOFVNBUMRMYOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 3 4 Chlorophenyl Pyrrolidine Oxalate

Precursor Synthesis and Formation of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, and its synthesis is a well-established field. researchgate.netnih.gov The formation of the 3-substituted pyrrolidine core, the foundational structure of 3-(4-Chlorophenyl)pyrrolidine (B56861), can be achieved through various synthetic strategies, including cyclization reactions and stereoselective approaches.

Cyclization Reactions for Pyrrolidine Core Construction

The construction of the pyrrolidine ring system is frequently accomplished through cyclization reactions that form the five-membered heterocycle from acyclic precursors. Several powerful methods are employed for this purpose.

One of the most common and versatile methods is the [3+2] cycloaddition reaction, particularly involving azomethine ylides as 1,3-dipoles reacting with alkenes or alkynes. nih.govosaka-u.ac.jp This approach allows for a wide range of substitution patterns on the resulting pyrrolidine ring. nih.gov Azomethine ylides are often generated in situ from the condensation of an α-amino acid with an aldehyde or ketone. tandfonline.com

Intramolecular cyclization is another key strategy. osaka-u.ac.jp This can involve processes like the amination of unsaturated carbon-carbon bonds within a suitably functionalized acyclic precursor. nih.gov Reductive amination of 1,4-dicarbonyl compounds with a primary amine or ammonia (B1221849) also provides a direct route to the pyrrolidine core. mdpi.com Furthermore, multicomponent reactions (MCRs) have emerged as an efficient technique for synthesizing pyrrolidine derivatives, offering advantages in terms of atom economy and reduced synthetic steps. tandfonline.com

| Cyclization Method | Description | Key Reactants |

| [3+2] Cycloaddition | A 1,3-dipolar cycloaddition that forms the five-membered ring in a single step. osaka-u.ac.jptandfonline.com | Azomethine ylide (1,3-dipole) and an alkene (dipolarophile). nih.gov |

| Intramolecular Amination | Cyclization of an acyclic precursor containing an amine and an unsaturated bond. nih.gov | Amino-alkenes or amino-alkynes. |

| Reductive Amination | Condensation of a dicarbonyl compound with an amine followed by reduction. mdpi.com | 1,4-dicarbonyl compound and a primary amine or ammonia. |

| Multicomponent Reactions | A one-pot reaction involving three or more starting materials to form the product. tandfonline.com | Varies; often includes an amine, an aldehyde, and an alkene. tandfonline.com |

Approaches to Stereoselective Synthesis of 3-Substituted Pyrrolidines

Achieving stereocontrol, particularly at the C3 position, is crucial for developing pharmacologically active compounds. The spatial orientation of substituents can significantly influence a molecule's interaction with biological targets. nih.gov

Stereoselectivity in [3+2] cycloaddition reactions can be controlled by the geometry of the dipolarophile and the structure of the ylide. nih.gov The use of chiral auxiliaries or catalysts can induce high levels of diastereoselectivity, enabling the synthesis of specific stereoisomers. acs.org For instance, the N-tert-butanesulfinylimine group has been used as a chiral auxiliary in 1-azadienes to achieve highly diastereoselective 1,3-dipolar cycloadditions with azomethine ylides, yielding densely substituted pyrrolidines with up to four stereogenic centers. acs.org

An alternative and widely used approach is to start with a chiral precursor, such as the amino acids proline or 4-hydroxyproline. nih.govmdpi.com These naturally occurring, optically pure compounds provide a pre-formed pyrrolidine ring with established stereochemistry, which can then be chemically modified. nih.gov However, this method can sometimes limit the ease of introducing diverse functionalities at various positions on the ring. nih.gov

Incorporation of the 4-Chlorophenyl Moiety

The introduction of the specific 4-chlorophenyl group at the 3-position of the pyrrolidine ring is a key step in the synthesis of the target compound. This can be accomplished either by building the ring with a precursor already containing the moiety or by adding the group to a pre-formed pyrroline (B1223166) ring.

A direct and effective method for this transformation is the palladium-catalyzed hydroarylation of a pyrroline (an unsaturated pyrrolidine precursor). researchgate.netnih.gov This reaction, a type of reductive Mizoroki-Heck reaction, couples an N-alkyl pyrroline with an aryl halide, such as a chloro-substituted aryl iodide or bromide, to form a 3-aryl pyrrolidine. researchgate.netchemrxiv.org This process offers a broad substrate scope and can deliver the desired 3-(4-chlorophenyl)pyrrolidine from readily available starting materials in a single catalytic step. researchgate.netnih.gov

Alternatively, the 4-chlorophenyl group can be incorporated from the outset of the synthesis. For example, a [4+2] cycloaddition reaction between a vinyl ether and a nitrostyrene (B7858105) derivative, such as (E)-2-(4-chlorophenyl)nitroethene, can be used to construct a precursor that, upon reduction, yields the 3-(4-chlorophenyl)pyrrolidine structure. sci-hub.se

| Method | Description | Starting Materials | Key Reagents/Catalysts |

| Palladium-Catalyzed Hydroarylation | Cross-coupling reaction to form a C-C bond between the pyrroline C3 and the aryl group. researchgate.netnih.gov | N-alkyl-3-pyrroline, 4-chloroaryl halide (e.g., 1-chloro-4-iodobenzene). | Palladium catalyst (e.g., Pd(OAc)₂), phosphine (B1218219) ligand, reducing agent. |

| Cycloaddition with Aryl Precursor | Building the heterocyclic ring using a starting material that already contains the aryl group. sci-hub.se | (E)-2-(4-chlorophenyl)nitroethene, chiral vinyl ether. | Lewis acid promoter (e.g., methylaluminum bis(2,6-diphenylphenoxide)). sci-hub.se |

Oxalate (B1200264) Salt Formation: Principles and Optimization

The final step in producing 3-(4-Chlorophenyl)pyrrolidine oxalate is the formation of the oxalate salt. This is an acid-base reaction where the basic secondary amine of the pyrrolidine ring reacts with oxalic acid. sciencemadness.org The resulting salt often exhibits improved crystallinity, stability, and solubility properties compared to the freebase, which is advantageous for handling and formulation. ontosight.ai

The process typically involves dissolving the 3-(4-Chlorophenyl)pyrrolidine freebase in a suitable organic solvent, such as isopropanol (B130326) (IPA) or a ketone, and adding a solution of oxalic acid in the same or a miscible solvent. sciencemadness.orggoogle.com The stoichiometry of the reactants is critical; using one equivalent of oxalic acid per equivalent of the amine will typically yield the mono-oxalate salt. sciencemadness.org

Optimization of the salt formation process focuses on maximizing yield and purity. Key parameters include:

Solvent Selection: The choice of solvent is crucial. Ketone solvents, such as acetone, have been shown to provide considerably improved yields and faster reaction rates compared to alcohols like ethanol (B145695) or methanol (B129727) in the formation of oxalate salts of some amines. google.com

Precipitation/Crystallization: In many cases, the oxalate salt precipitates directly from the reaction mixture. If not, an anti-solvent, such as diethyl ether, can be added to reduce the solubility of the salt and induce precipitation. sciencemadness.org The mixture may be cooled to further enhance the yield. sciencemadness.org

Purity: The resulting solid can be isolated by filtration and washed with a solvent in which the salt is poorly soluble (like ether) to remove any unreacted starting materials. sciencemadness.org Recrystallization from a suitable solvent system can be performed for further purification.

Post-Synthetic Modifications and Derivatization for Structure-Activity Relationship (SAR) Studies

To explore the biological activity of 3-(4-Chlorophenyl)pyrrolidine, derivatives are often synthesized to conduct Structure-Activity Relationship (SAR) studies. These studies involve systematically altering the structure of the parent compound and evaluating how these changes affect its biological efficacy, potency, and selectivity.

Functional Group Interconversions on the Pyrrolidine Ring

The most accessible site for modification on the 3-(4-Chlorophenyl)pyrrolidine scaffold is the secondary amine nitrogen. This nitrogen can be readily functionalized through various reactions to generate a library of analogues.

N-Alkylation: Introducing different alkyl groups on the nitrogen can probe the effects of sterics and electronics in that region of the molecule. This is typically achieved by reacting the secondary amine with an alkyl halide in the presence of a base.

N-Acylation: The amine can be converted to an amide by reaction with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling reagent. google.com This transformation introduces a carbonyl group, which can act as a hydrogen bond acceptor and significantly alters the electronic properties of the nitrogen. For example, new series of 3-(chlorophenyl)-pyrrolidine-2,5-dione derivatives have been functionalized at the nitrogen with various acetamide (B32628) side chains to investigate their anticonvulsant and analgesic properties. mdpi.com

N-Arylation: The introduction of aryl or heteroaryl groups can be achieved through coupling reactions, further expanding the chemical space for SAR studies.

These modifications allow medicinal chemists to systematically map the pharmacophore and identify the key structural features required for optimal biological activity.

Modifications of the Phenyl Group for Analogues

The synthesis of analogues of 3-(4-chlorophenyl)pyrrolidine with modifications to the phenyl group is crucial for establishing structure-activity relationships (SAR) and optimizing biological activity. nih.gov Various synthetic strategies have been developed to access a diverse range of 3-arylpyrrolidine derivatives, allowing for the introduction of a wide array of substituents onto the phenyl ring.

One prominent method for the synthesis of 3-arylpyrrolidines is the palladium-catalyzed hydroarylation of pyrrolines. This approach enables the direct formation of the C-C bond between the pyrrolidine ring and the aryl group, providing a versatile route to compounds with different substitution patterns on the phenyl ring. nih.gov The reaction has a broad substrate scope, accommodating various aryl halides and pyrroline derivatives, thus facilitating the creation of a library of 3-arylpyrrolidines. nih.gov

Furthermore, existing 3-arylpyrrolidine cores can be chemically altered. For instance, functional groups on the phenyl ring can be manipulated to introduce further diversity. A key example is the synthesis of 3-(4-hydroxyphenyl)pyrrolidines, which have been investigated as selective antagonists for the NMDA receptor subtype NR1A/2B. nih.gov The synthesis of these analogues often involves multi-step sequences, starting from precursors that allow for the eventual introduction or modification of the phenyl substituent.

Another approach involves the construction of the pyrrolidine ring from acyclic precursors already bearing a substituted phenyl group. For example, the reductive cyclization of cyanoalkanoate esters has been utilized to produce 4,4-alkyl-phenyl-substituted pyrrolidin-2-one derivatives, which serve as important pharmacophoric fragments for a variety of biologically active compounds. researchgate.net Additionally, multi-component reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides with substituted dipolarophiles, offer an efficient pathway to highly functionalized spiropyrrolidine-oxindole derivatives with diverse aryl substituents. nih.gov

The following table summarizes various synthetic methods employed for the modification of the phenyl group in 3-arylpyrrolidine analogues:

| Synthetic Method | Description | Key Features |

| Palladium-Catalyzed Hydroarylation | Direct C-C bond formation between a pyrroline and an aryl halide. | Broad substrate scope, direct arylation. |

| Ring Construction from Precursors | Building the pyrrolidine ring from acyclic molecules containing a substituted phenyl group. | Allows for early introduction of phenyl diversity. |

| Multi-Component Reactions | One-pot synthesis involving three or more reactants to form complex pyrrolidine structures. | High efficiency and molecular diversity. |

| Functional Group Interconversion | Modification of existing substituents on the phenyl ring of a 3-arylpyrrolidine. | Useful for late-stage diversification. |

These methodologies provide a robust toolbox for medicinal chemists to systematically explore the chemical space around the 3-arylpyrrolidine scaffold, leading to the identification of analogues with improved potency, selectivity, and pharmacokinetic profiles.

Synthesis of Novel Analogues for Biological and Chemical Probes

The derivatization of the 3-(4-chlorophenyl)pyrrolidine scaffold is a key strategy for the development of novel biological and chemical probes. These probes are instrumental in studying biological processes, identifying new drug targets, and for diagnostic applications.

Biological Probes:

Biological probes are molecules designed to interact with a specific biological target, such as a receptor or enzyme, to elicit a measurable response. The synthesis of analogues of 3-(4-chlorophenyl)pyrrolidine has led to the discovery of potent and selective ligands for various biological targets. For example, derivatives of 3-aryl-3-hydroxy-1-phenylpyrrolidine have been synthesized and evaluated as novel androgen receptor antagonists, with potential applications in the treatment of castration-resistant prostate cancer. researchgate.net

In another example, the synthesis of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives has yielded compounds with significant anticonvulsant and antinociceptive activities. mdpi.com These analogues serve as valuable tools for studying the underlying mechanisms of epilepsy and pain. The systematic modification of the phenyl ring in these compounds has been crucial in optimizing their biological activity.

The development of bioactive pyrrole-based compounds with target selectivity is an active area of research. nih.gov For instance, certain 5,6-diphenyl-7-(3- or 4-chlorophenyl)pyrrolo[2,3-d]pyrimidines have demonstrated antiviral activity against the Hepatitis C virus (HCV). nih.gov These findings underscore the importance of the substituted phenyl group in conferring specific biological activities.

Chemical Probes:

Chemical probes are molecules used to detect, quantify, or visualize other molecules or biological structures. The 3-(4-chlorophenyl)pyrrolidine scaffold can be functionalized to create such probes. For instance, the introduction of reporter groups, such as fluorophores or biotin (B1667282) tags, can transform a bioactive molecule into a probe for use in techniques like fluorescence microscopy or affinity chromatography.

The principles of chemical derivatization are often employed to enhance the analytical detection of molecules. acs.org While not directly involving 3-(4-chlorophenyl)pyrrolidine, the strategies used for other classes of compounds, such as the introduction of chromophores or fluorophores to improve HPLC detection, are applicable. acs.org Such derivatization can be crucial for quantifying the concentration of these compounds in biological samples, a key aspect of pharmacokinetic and pharmacodynamic studies.

The following table provides examples of novel analogues and their applications as probes:

| Analogue Class | Biological/Chemical Application | Therapeutic Area/Research Focus |

| 3-Aryl-3-hydroxy-1-phenylpyrrolidines | Androgen Receptor Antagonists | Prostate Cancer |

| 3-(Substituted-phenyl)-pyrrolidine-2,5-diones | Anticonvulsant and Antinociceptive Agents | Epilepsy and Pain Research |

| Substituted Pyrrolo[2,3-d]pyrimidines | Antiviral Agents | Hepatitis C |

| Functionalized Pyrrolidines | Probes for Analytical Detection | Pharmacokinetics and Diagnostics |

The synthesis and derivatization of 3-(4-chlorophenyl)pyrrolidine and its analogues continue to be a fruitful area of research, providing valuable tools for both therapeutic intervention and fundamental biological discovery.

Advanced Spectroscopic and Crystallographic Elucidation of Molecular Structure for 3 4 Chlorophenyl Pyrrolidine Oxalate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, primarily ¹H and ¹³C.

¹H NMR and ¹³C NMR Analysis

¹H NMR Spectroscopy is used to identify the number and types of protons in a molecule. For 3-(4-Chlorophenyl)pyrrolidine (B56861) oxalate (B1200264), the ¹H NMR spectrum would be expected to show distinct signals for the protons of the pyrrolidine (B122466) ring and the 4-chlorophenyl group.

Aromatic Protons: The protons on the 4-chlorophenyl ring would typically appear as two doublets in the aromatic region (approximately δ 7.0-7.5 ppm). The para-substitution pattern leads to an AA'BB' spin system, which often simplifies to two distinct doublets due to the symmetry of the ring.

Pyrrolidine Protons: The protons on the pyrrolidine ring would exhibit more complex splitting patterns in the aliphatic region (approximately δ 2.0-4.0 ppm). The proton at the C3 position, being a methine proton adjacent to the aromatic ring, would likely appear as a multiplet. The methylene (B1212753) protons at the C2, C4, and C5 positions would also show complex multiplets due to diastereotopicity and spin-spin coupling with neighboring protons. The N-H proton of the pyrrolidinium (B1226570) ion would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

¹³C NMR Spectroscopy provides information about the carbon skeleton of a molecule. The proton-decoupled ¹³C NMR spectrum of 3-(4-Chlorophenyl)pyrrolidine oxalate would be expected to show a specific number of signals corresponding to each unique carbon atom.

Aromatic Carbons: The 4-chlorophenyl group would display four signals in the aromatic region (approximately δ 120-145 ppm): one for the carbon bearing the chlorine atom (ipso-carbon), one for the carbon attached to the pyrrolidine ring, and two for the remaining four carbons, which are chemically equivalent in pairs.

Pyrrolidine Carbons: The pyrrolidine ring would show three signals in the aliphatic region (approximately δ 25-60 ppm) corresponding to the C3 carbon and the pairs of chemically equivalent carbons at C2/C5 and C4.

Oxalate Carbon: The oxalate counter-ion would exhibit a signal for its two equivalent carbonyl carbons in the downfield region of the spectrum (approximately δ 160-170 ppm).

A representative, hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is provided below.

| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |

| H-2', H-6' | Doublet | 129.0 |

| H-3', H-5' | Doublet | 128.5 |

| C-1' | - | 140.0 |

| C-2', C-6' | - | 129.0 |

| C-3', C-5' | - | 128.5 |

| C-4' | - | 132.0 |

| H-2, H-5 | Multiplet | 50.0 |

| H-3 | Multiplet | 40.0 |

| H-4 | Multiplet | 30.0 |

| C-2, C-5 | - | 50.0 |

| C-3 | - | 40.0 |

| C-4 | - | 30.0 |

| Oxalate (C=O) | - | 165.0 |

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and for determining the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between protons on adjacent carbon atoms. This would be instrumental in tracing the connectivity of the protons within the pyrrolidine ring and confirming the assignment of the methylene and methine protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. This experiment would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This would be particularly useful in confirming the attachment of the 4-chlorophenyl group to the C3 position of the pyrrolidine ring by observing correlations between the pyrrolidine protons and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space interactions between protons that are close to each other, which is invaluable for determining the stereochemistry and preferred conformation of the molecule in solution. For instance, NOE correlations could help to establish the relative orientation of the 4-chlorophenyl substituent with respect to the pyrrolidine ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

N-H Stretching: The presence of the pyrrolidinium cation would be confirmed by a broad absorption band in the IR spectrum in the region of 3200-3400 cm⁻¹, corresponding to the N-H stretching vibration.

C-H Stretching: Aromatic C-H stretching vibrations of the chlorophenyl group would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the pyrrolidine ring would be observed just below 3000 cm⁻¹.

C=O Stretching: The oxalate counter-ion would exhibit a strong, characteristic absorption band for the C=O stretching of the carboxylate groups, typically in the range of 1650-1750 cm⁻¹.

C-N Stretching: The C-N stretching of the pyrrolidine ring would be visible in the 1000-1250 cm⁻¹ region.

C-Cl Stretching: A characteristic absorption for the C-Cl bond of the 4-chlorophenyl group would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and non-polar bonds, aiding in a more complete vibrational analysis.

| Functional Group | Expected IR Absorption (cm⁻¹) |

| N-H (stretch, pyrrolidinium) | 3200-3400 (broad) |

| C-H (stretch, aromatic) | > 3000 |

| C-H (stretch, aliphatic) | < 3000 |

| C=O (stretch, oxalate) | 1650-1750 |

| C-N (stretch) | 1000-1250 |

| C-Cl (stretch) | 600-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the absorptions of the 4-chlorophenyl chromophore. The π → π* transitions of the aromatic ring would be expected to produce absorption maxima in the UV region, typically around 220-280 nm. The presence of the chlorine substituent may cause a slight red shift (bathochromic shift) compared to an unsubstituted benzene (B151609) ring. The pyrrolidine and oxalate components are not expected to show significant absorption in the standard UV-Vis range.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through analysis of its fragmentation patterns. For this compound, electrospray ionization (ESI) would be a suitable method.

Molecular Ion: In positive ion mode ESI-MS, the spectrum would be expected to show a prominent peak corresponding to the protonated free base, [C₁₀H₁₂ClN + H]⁺, which would confirm the molecular weight of the cationic portion of the molecule. The isotopic pattern of this peak would clearly show the presence of one chlorine atom (with its characteristic ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

Fragmentation: Tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pathways. Common fragmentation patterns for pyrrolidine derivatives include the loss of small neutral molecules and cleavage of the pyrrolidine ring. The 4-chlorophenyl group could also undergo characteristic fragmentation.

Single Crystal X-Ray Diffraction for Solid-State Structure Determination and Conformational Analysis

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide a wealth of information:

Molecular Conformation: The exact conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the orientation of the 4-chlorophenyl substituent relative to the ring would be determined.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within both the 3-(4-chlorophenyl)pyrrolidinium cation and the oxalate anion would be obtained.

Crystal Packing: The arrangement of the ions in the crystal lattice, including intermolecular interactions such as hydrogen bonding between the pyrrolidinium N-H group and the oxalate oxygen atoms, would be elucidated. This would provide a detailed understanding of the solid-state structure and the forces that hold the crystal together.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The crystal structure of an organic salt like this compound is dictated by a hierarchy of intermolecular interactions that direct the assembly of ions into a stable, repeating three-dimensional lattice. The most significant of these are the strong, charge-assisted hydrogen bonds formed between the protonated secondary amine of the pyrrolidinium ring (the cation) and the carboxylate groups of the oxalate anion.

In numerous studies of amine oxalate salts, the protonated nitrogen atom acts as a hydrogen bond donor, while the oxygen atoms of the oxalate anion serve as acceptors. journalspress.comresearchgate.netresearchgate.net This primary N⁺-H···O⁻ interaction is the principal force governing the crystal packing. These interactions often lead to the formation of well-defined supramolecular motifs. For instance, cations and anions can be linked into infinite chains or sheets. journalspress.comresearchgate.net It is common to observe bifurcated hydrogen bonds, where a single N-H group interacts with two oxygen atoms of the same oxalate anion [N-H···(O,O)]. journalspress.comresearchgate.net

C-H···O Hydrogen Bonds: The carbon-hydrogen bonds of the pyrrolidine ring and the 4-chlorophenyl group can act as weak hydrogen bond donors to the oxalate oxygen atoms. journalspress.com Though weaker than N-H···O bonds, their cumulative effect is significant in defining the final crystal architecture.

Interactions Involving Chlorine: The chlorine atom on the phenyl ring can participate in weak intermolecular interactions, such as C-H···Cl hydrogen bonds, which can link molecules into larger assemblies. iucr.org

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| Charge-Assisted Hydrogen Bond | N⁺-H (Pyrrolidinium) | O (Oxalate) | 2.7 - 2.9 | Primary interaction defining the main supramolecular synthons (e.g., chains, sheets). journalspress.commdpi.com |

| Hydrogen Bond | C-H (Aromatic/Aliphatic) | O (Oxalate) | 3.0 - 3.5 | Secondary interactions that provide additional lattice stabilization. journalspress.com |

| Halogen Interaction | C-H | Cl (Chlorophenyl) | > 3.5 | Contributes to linking primary hydrogen-bonded networks. iucr.org |

| π–π Stacking | Chlorophenyl Ring | Chlorophenyl Ring | 3.3 - 3.8 (Interplanar) | Stabilizes packing through aromatic ring interactions. |

Absolute Configuration Determination

The 3-(4-chlorophenyl)pyrrolidine molecule possesses a single stereocenter at the C3 position of the pyrrolidine ring, meaning it exists as a pair of enantiomers (R and S forms). Determining the absolute configuration of a specific enantiomer is critical in fields like pharmaceutical development, as different enantiomers can have distinct biological activities. purechemistry.org Several powerful analytical techniques are employed for this purpose.

The most definitive method for determining absolute configuration is single-crystal X-ray crystallography . purechemistry.org When a pure enantiomer is crystallized, X-ray diffraction analysis can determine the precise three-dimensional arrangement of atoms in space. The presence of a "heavy" atom (relative to carbon, nitrogen, and oxygen) is particularly advantageous for this technique. The chlorine atom in 3-(4-chlorophenyl)pyrrolidine serves this purpose well, as it causes anomalous dispersion of the X-rays. By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the absolute configuration can be unambiguously assigned.

In cases where suitable single crystals cannot be obtained, chiroptical spectroscopic methods are employed on the sample in solution. These techniques are powerful alternatives for assigning absolute configuration:

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.govnih.gov The resulting VCD spectrum is a unique fingerprint of a molecule's absolute configuration and its conformation in solution. The experimental VCD spectrum is then compared to a theoretical spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). nih.gov A match between the experimental spectrum and the spectrum calculated for the R (or S) configuration allows for an unambiguous assignment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric interactions, leading to separable signals in the NMR spectrum. By reacting the chiral amine with a known chiral reagent (e.g., Mosher's acid), two diastereomers are formed that exhibit distinct chemical shifts, allowing for the determination of the starting material's configuration.

Each of these methods provides crucial information about the stereochemistry of the chiral center, with X-ray crystallography offering the gold standard for solid-state analysis and VCD providing definitive assignment for molecules in the solution state.

| Technique | Principle | Sample State | Key Requirements/Advantages |

|---|---|---|---|

| Single-Crystal X-ray Crystallography | Anomalous dispersion of X-rays by atoms. | Solid (Single Crystal) | Provides unambiguous 3D structure. The presence of a heavier atom like chlorine is highly beneficial. purechemistry.org |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. | Solution or Neat Liquid | Does not require crystallization. Compared with DFT calculations for assignment. nih.govnih.gov |

| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral auxiliary. | Solution | Uses standard NMR instrumentation but requires chemical modification or a chiral solvent. |

Theoretical and Computational Investigations of 3 4 Chlorophenyl Pyrrolidine Oxalate and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. chemrxiv.org These methods provide a powerful lens through which the behavior of 3-(4-Chlorophenyl)pyrrolidine (B56861) oxalate (B1200264) can be predicted and understood at a molecular level.

Table 1: Illustrative Conformational Analysis Data for 3-(4-Chlorophenyl)pyrrolidine Cation

| Conformer | Dihedral Angle (C-N-C-C) (°) | Relative Energy (kcal/mol) |

| Equatorial | 150.2 | 0.00 |

| Axial | -95.8 | 1.25 |

The electronic structure of a molecule governs its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. aimspress.com The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov For 3-(4-Chlorophenyl)pyrrolidine, the HOMO is likely to be localized on the electron-rich aromatic ring and the nitrogen atom of the pyrrolidine (B122466), while the LUMO may be distributed over the aromatic ring's anti-bonding orbitals. The presence of the electron-withdrawing chlorine atom can influence the energies of these orbitals. researchgate.net

Table 2: Representative HOMO-LUMO Data for a 3-Arylpyrrolidine Analogue

| Parameter | Energy (eV) |

| HOMO | -6.57 |

| LUMO | -2.09 |

| Energy Gap | 4.48 |

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. mdpi.com These calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other theoretical approximations. mdpi.com For 3-(4-Chlorophenyl)pyrrolidine oxalate, characteristic vibrational modes would include N-H stretching, C-H stretching of the aromatic and aliphatic groups, C-N stretching of the pyrrolidine ring, and vibrations associated with the C-Cl bond and the oxalate anion. researchgate.netnih.gov A good correlation between the calculated and experimental spectra provides confidence in the optimized molecular structure. urfu.ru

Table 3: Illustrative Calculated vs. Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3350 | 3345 |

| Aromatic C-H Stretch | 3050 | 3048 |

| Aliphatic C-H Stretch | 2950 | 2945 |

| C=O Stretch (Oxalate) | 1720 | 1715 |

| C-N Stretch | 1180 | 1178 |

| C-Cl Stretch | 750 | 748 |

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich) and blue indicating areas of positive potential (electron-poor). wolfram.com For the 3-(4-Chlorophenyl)pyrrolidine cation, the region around the positively charged nitrogen atom would be expected to show a positive potential, while the electron-rich chlorine atom and the pi-system of the phenyl ring may exhibit negative potential. researchgate.net The oxalate anion would show strong negative potential around its oxygen atoms. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor binding. nih.govmdpi.com

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. researchgate.net MD simulations can be used to explore the conformational flexibility of this compound and the influence of its environment, such as different solvents. By simulating the motion of the molecule and surrounding solvent molecules, one can observe conformational changes, intramolecular hydrogen bonding, and interactions with the solvent. researchgate.net This is particularly important for understanding how the molecule might behave in a biological system or during a chemical reaction. The results of MD simulations can provide information on the relative populations of different conformers and the energy barriers between them.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. tandfonline.com For a series of analogues of 3-(4-Chlorophenyl)pyrrolidine, a QSAR study could be conducted to understand how modifications to the structure (e.g., changing the substituent on the phenyl ring) affect a particular biological activity. nih.gov Similarly, a QSPR model could predict physical properties like solubility or boiling point. These models are typically built using a set of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) and a statistical method like multiple linear regression or partial least squares. actascientific.com The resulting models can then be used to predict the activity or properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. researchgate.netmdpi.com

Molecular Docking and Dynamics for Ligand-Target Interaction Prediction (e.g., Receptor Binding)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding affinity and interaction patterns of a ligand with a biological target, such as a protein receptor. These methods are instrumental in drug discovery and development for elucidating the mechanism of action and guiding the design of more potent and selective molecules. While specific studies on this compound are not extensively available in the public domain, a wealth of research on analogous pyrrolidine-containing structures provides significant insights into their potential receptor interactions.

Molecular docking studies on various pyrrolidine derivatives have revealed their potential to bind to a range of biological targets. For instance, in silico investigations of pyrrolidine derivatives as inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV) and myeloid cell leukemia-1 (Mcl-1) have demonstrated the importance of the pyrrolidine scaffold for establishing key interactions within the active site. nih.gov Docking studies of certain pyrrolidine-based compounds have suggested that the pyrrolidine ring amine can form crucial salt bridge and cation-π interactions with acidic residues like glutamate (B1630785) and aspartate in the receptor's binding pocket. pharmablock.com

In a study of pyrrolidine derivatives as novel inhibitors of the Cdk5/p25 complex, a target implicated in Alzheimer's disease, molecular docking was used to identify hit compounds from large chemical databases. mdpi.com The docking simulations predicted the binding modes of these compounds, and subsequent molecular dynamics simulations were performed to validate the stability of the ligand-receptor complexes. mdpi.com The binding free energy calculations, often performed using methods like MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area solvation), provide a quantitative estimate of the binding affinity. For a series of pyrrolidine derivatives targeting the PfHT1 protein, docking scores ranged from -11.258 to -13.881 kcal/mol, with the most potent compound forming multiple hydrogen bonds with key residues such as Val314, Ser317, and Gly183. biorxiv.org

The following table summarizes representative binding energy data from molecular docking studies of various pyrrolidine analogues against different biological targets. It is important to note that these values are for compounds structurally related to 3-(4-chlorophenyl)pyrrolidine and not the exact molecule itself.

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Pyrrolidine Derivatives | PfHT1 | -13.881 | Ser315, Ser317, Asn52, Gly183, Val314 |

| Pyrrolidine Derivatives | PfHT1 | -12.254 | Thr49, Gly183, Val314 |

| Pyrrolidine Derivatives | PfHT1 | -11.952 | Not specified |

| Bolinaquinone | Clathrin Terminal Domain | -20.6 | Not specified |

| Bolinaquinone | Clathrin Terminal Domain | -18.2 | Not specified |

| Carbohydrate Derivatives | Pseudomonas aeruginosa | -8.5 | Not specified |

| Carbohydrate Derivatives | Pseudomonas aeruginosa | -8.1 | Not specified |

Molecular dynamics simulations further enhance the understanding obtained from static docking poses by providing insights into the dynamic behavior of the ligand-receptor complex over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding and help to assess the stability of the predicted interactions. For a series of pyrrolidine derivatives targeting Mcl-1, a 100 ns molecular dynamics simulation demonstrated the stability of the analyzed compounds within the binding site of the target protein. nih.gov

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Non-linear optical (NLO) materials are of great interest for their potential applications in advanced technologies such as optical data storage, telecommunications, and optical computing. Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, often exhibit significant NLO properties. The theoretical evaluation of these properties, primarily the polarizability (α) and the first-order hyperpolarizability (β), is crucial for the rational design of new NLO materials. Density Functional Theory (DFT) is a widely used computational method for these calculations.

Theoretical studies on various organic compounds have shown that the magnitude of the first-order hyperpolarizability is highly dependent on the molecular structure, the nature of substituent groups, and the extent of intramolecular charge transfer. For instance, DFT calculations on novel fused-triazine derivatives have shown that these compounds exhibit significant NLO properties, with first-order hyperpolarizability values many times greater than that of the reference material, urea. nih.gov In one such study, the calculated first-order hyperpolarizability (<β>) for two different triazine derivatives were found to be 15 and 24 times higher than that of urea, respectively. nih.gov

The computational approach typically involves optimizing the molecular geometry and then calculating the electronic properties, including the dipole moment (μ), polarizability (α), and hyperpolarizability (β), using a suitable level of theory and basis set (e.g., B3LYP/6-311G**). The calculated values for these properties provide a quantitative measure of the NLO response of the molecule.

The following table presents a selection of theoretically calculated NLO properties for various organic molecules, which can serve as a reference for estimating the potential NLO response of 3-(4-chlorophenyl)pyrrolidine analogues.

| Compound Class | Dipole Moment (μ) (Debye) | Polarizability (α) (x 10⁻²⁴ esu) | First-Order Hyperpolarizability (β) (x 10⁻³⁰ esu) |

| Fused-Triazine Derivative 1 | 2.76 | Not specified | 15 times that of urea |

| Fused-Triazine Derivative 2 | 6.96 | Not specified | 24 times that of urea |

| Piperazine-1,4-diium bis 2,4,6-trinitrophenolate | Not specified | Not specified | Confirmed NLO activity |

| Chromene Derivative (4a) | Not specified | 6.77005 x 10¹ | Not specified |

These theoretical investigations are vital for screening potential NLO candidates and for understanding the structure-property relationships that govern their NLO activity. physchemres.org

Pharmacological and Biochemical Mechanism Investigations of 3 4 Chlorophenyl Pyrrolidine Oxalate Analogues Excluding Clinical Applications

Ligand-Receptor Binding Affinity Studies (e.g., Neurotransmitter Receptors, Opioid Receptors)

Analogues of 3-(4-chlorophenyl)pyrrolidine (B56861) have been investigated for their binding affinity to various neurotransmitter receptors, revealing a complex interaction profile. Studies have particularly focused on dopamine (B1211576) and serotonin (B10506) receptors, given their role in neurological and psychiatric conditions.

One area of investigation has been the dopamine transporter (DAT), a key protein in regulating dopamine levels in the synapse. Certain chlorophenylpiperazine (B10847632) analogues, which share structural similarities with 3-(4-chlorophenyl)pyrrolidine derivatives, have demonstrated high affinity for DAT. nih.gov For instance, the compound 1-(3-chlorophenyl)-4-phenethylpiperazine was found to have a preferentially increased affinity for the dopamine transporter, making it a highly selective DAT ligand. nih.gov This suggests that the chlorophenyl moiety is a significant contributor to DAT binding.

Furthermore, research into related heterocyclic compounds has highlighted the potential for high-affinity interactions with specific dopamine receptor subtypes. For example, 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine has been identified as an antagonist with high affinity and selectivity for the human dopamine D4 receptor. nih.gov While not a direct pyrrolidine (B122466) analogue, this finding underscores the importance of the 4-chlorophenylpiperazine group in achieving high-affinity binding to dopamine receptors.

The following table summarizes the binding affinities of representative analogues at various neurotransmitter receptors.

| Compound/Analogue Class | Receptor Target | Binding Affinity (Ki, nM) | Receptor Interaction |

| 1-(3-chlorophenyl)-4-phenethylpiperazine | Dopamine Transporter (DAT) | High | Ligand |

| 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine | Dopamine D4 Receptor | High | Antagonist |

Cellular Pathway Modulation and Signal Transduction Analysis (e.g., G protein and β-arrestin signaling pathways)

The interaction of ligands with G protein-coupled receptors (GPCRs) can trigger distinct downstream signaling cascades, primarily through G protein activation or β-arrestin recruitment. nih.govnih.gov While direct studies on 3-(4-chlorophenyl)pyrrolidine oxalate (B1200264) analogues are limited, the principles of GPCR signaling modulation are critical for understanding their potential cellular effects.

GPCR activation by an agonist typically leads to the activation of heterotrimeric G proteins, initiating second messenger signaling. nih.gov Subsequently, G protein-coupled receptor kinases (GRKs) phosphorylate the activated receptor, which promotes the binding of β-arrestins. nih.gov β-arrestin binding can lead to receptor desensitization and internalization, and also initiate G protein-independent signaling pathways. nih.gov

Research on the β2-adrenergic receptor (β2AR), a model GPCR, has shown that specific mutations in the receptor can bias signaling towards either G protein or β-arrestin pathways. nih.gov For example, a single point mutation in the extracellular loop 2 of the β2AR was sufficient to intrinsically bias the receptor away from β-arrestin interaction. nih.gov This concept of "biased agonism," where a ligand preferentially activates one pathway over another, is a key area of modern pharmacology.

The potential for analogues of 3-(4-chlorophenyl)pyrrolidine to act as biased ligands at their target receptors is an area for future investigation. The specific substitutions on the pyrrolidine ring and the phenyl group would likely influence the conformational changes in the receptor upon binding, thereby determining the preference for G protein or β-arrestin signaling.

Neurochemical Research on Neurotransmitter Modulation and Reuptake Inhibition Mechanisms

Analogues of 3-(4-chlorophenyl)pyrrolidine have been a focus of neurochemical research, particularly in the context of neurotransmitter reuptake inhibition. The ability of these compounds to block the reuptake of monoamines such as serotonin (5-HT), norepinephrine (B1679862) (NE), and dopamine (DA) is a key aspect of their pharmacological profile.

Studies on 4-piperidines and 3-pyrrolidines have identified them as potent inhibitors of serotonin and noradrenaline reuptake. nih.gov These investigations have revealed that the specific substitutions on the pyrrolidine ring, the nature of the aryloxy group, and the stereochemistry of the molecule are all critical determinants of both the potency and selectivity of reuptake inhibition. nih.gov This work has led to the identification of selective norepinephrine reuptake inhibitors (NRIs), selective serotonin reuptake inhibitors (SSRIs), and dual serotonin-norepinephrine reuptake inhibitors (SNRIs). nih.gov

Furthermore, research into a series of chiral amines has led to the discovery of triple reuptake inhibitors, which potently inhibit the reuptake of serotonin, norepinephrine, and dopamine. nih.gov These compounds represent a novel chemotype for triple reuptake inhibitors and have shown in vivo activity in animal models predictive of antidepressant-like effects. nih.gov

The following table summarizes the reuptake inhibition profiles of representative pyrrolidine analogues.

| Compound Class | Primary Targets | Pharmacological Action |

| [(aryloxy)(pyridinyl)methyl]pyrrolidines | Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | Dual Reuptake Inhibitor |

| 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines | SERT, NET, Dopamine Transporter (DAT) | Triple Reuptake Inhibitor |

In Vitro and Mechanistic Animal Model Assays for Potential Biological Activities (e.g., Anticonvulsant Mechanisms in electroshock models, Antinociceptive mechanisms in pain models)

Analogues of 3-(4-chlorophenyl)pyrrolidine, particularly those with a pyrrolidine-2,5-dione core, have been extensively evaluated in preclinical animal models for their potential anticonvulsant and antinociceptive activities.

Anticonvulsant Activity:

The maximal electroshock (MES) seizure model is a widely used screening tool for identifying compounds with activity against generalized tonic-clonic seizures. mdpi.com In this model, a number of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have demonstrated anticonvulsant properties. nih.gov One of the most active compounds, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, showed a significantly better ED50 value in the MES test compared to the reference drug valproic acid. nih.gov

Another relevant model is the 6 Hz psychomotor seizure test, which is considered a model for therapy-resistant partial seizures. nih.gov Several of the synthesized pyrrolidine-2,5-dione derivatives also showed potent activity in this model. nih.gov Mechanistic studies for the most active compound suggest that its anticonvulsant action is likely mediated through interaction with neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov

Antinociceptive Activity:

Given the comorbidity of epilepsy and pain, promising anticonvulsant compounds are often evaluated for their antinociceptive effects. The formalin test, a model of tonic pain, has been used to assess the analgesic properties of these pyrrolidine derivatives. nih.gov Several compounds that exhibited anticonvulsant activity also showed antinociceptive effects in this model. nih.gov Further investigation into the mechanism of analgesia for some of these compounds has pointed towards an interaction with the TRPV1 receptor. nih.gov

The table below provides a summary of the in vivo activities of representative pyrrolidine analogues.

| Compound/Analogue | Animal Model | Biological Activity | Potential Mechanism |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Maximal Electroshock (MES) Test | Anticonvulsant | Interaction with voltage-gated sodium and calcium channels |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 6 Hz Seizure Test | Anticonvulsant | Interaction with voltage-gated sodium and calcium channels |

| 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives | Formalin Test | Antinociceptive | Interaction with TRPV1 receptor |

Structure-Activity Relationships (SAR) and Structure-Mechanism Relationships (SMR)

The exploration of structure-activity relationships (SAR) is crucial for optimizing the pharmacological properties of 3-(4-chlorophenyl)pyrrolidine analogues. These studies aim to identify the key structural features that govern a compound's potency, selectivity, and mechanism of action.

For analogues acting as monoamine reuptake inhibitors, SAR studies have established that several factors are critical. nih.gov These include the nature of the amine (pyrrolidine versus piperidine), the substitution pattern on the aryloxy ring, and the stereochemistry of the molecule. nih.gov For example, specific substitutions can shift the activity profile from a selective serotonin reuptake inhibitor to a dual serotonin-norepinephrine reuptake inhibitor. nih.gov

In the context of anticonvulsant activity, SAR studies of 3-phenyl-pyrrolidine-2,5-dione derivatives have revealed the importance of the substituent on the phenyl ring and the nature of the side chain attached to the pyrrolidine nitrogen. The presence of a chlorine atom on the phenyl ring, as in the 3-(4-chlorophenyl)pyrrolidine scaffold, is often associated with enhanced activity.

Quantitative structure-activity relationship (QSAR) models have also been employed to correlate the physicochemical properties of these compounds with their biological activities. researchgate.netresearchgate.net These models can help in the rational design of new analogues with improved potency and a more desirable pharmacological profile.

The following table outlines key SAR findings for 3-(4-chlorophenyl)pyrrolidine analogues and related compounds.

| Compound Class | Key Structural Features for Activity | Impact on Pharmacology |

| [(aryloxy)(pyridinyl)methyl]pyrrolidines | Amine type, aryloxy ring substitution, stereochemistry | Determines selectivity for serotonin vs. norepinephrine transporters |

| 3-phenyl-pyrrolidine-2,5-diones | Phenyl ring substitution (e.g., chlorine), N-linked side chain | Influences anticonvulsant potency |

Advanced Analytical Methodologies for Research and Characterization of 3 4 Chlorophenyl Pyrrolidine Oxalate

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds and research chemicals like 3-(4-Chlorophenyl)pyrrolidine (B56861) oxalate (B1200264). These methods are essential for determining the purity of the compound, identifying impurities, and for the separation of different components within a mixture. The choice of technique depends on the compound's properties, such as volatility, polarity, and the presence of chiral centers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like 3-(4-Chlorophenyl)pyrrolidine oxalate. It is widely used in quality control to ensure that the compound meets the required purity specifications, which is often ≥95%. chemimpex.com The versatility of HPLC allows for the separation of the main compound from any impurities that may be present from the synthesis process or degradation.

A typical HPLC method for a compound like this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). pensoft.net Isocratic elution, where the mobile phase composition remains constant, is often employed for routine purity checks. pensoft.net Detection is commonly performed using a UV/VIS detector at a wavelength where the analyte exhibits maximum absorbance, for instance, 225 nm. pensoft.net

Table 1: Illustrative HPLC Parameters for Purity Assessment of a Pyrrolidine (B122466) Derivative

| Parameter | Condition |

| Column | C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV/VIS at 225 nm |

| Injection Volume | 20 µL |

This table is based on a method developed for a structurally related N-pyrrolylcarboxylic acid and serves as a representative example. pensoft.net

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. For a compound like this compound, direct analysis by GC can be challenging due to its salt form and relatively low volatility. The oxalate salt would likely decompose at the high temperatures required for GC analysis. Therefore, derivatization is often necessary to convert the analyte into a more volatile and thermally stable form. This could involve, for example, the free base form of the 3-(4-chlorophenyl)pyrrolidine.

Chiral Chromatography for Enantiomeric Separation

3-(4-Chlorophenyl)pyrrolidine possesses a chiral center at the 3-position of the pyrrolidine ring, meaning it can exist as two enantiomers. As enantiomers can have different pharmacological properties, their separation and quantification are crucial in pharmaceutical research. nih.gov Chiral chromatography, particularly chiral HPLC and supercritical fluid chromatography (SFC), is the method of choice for this purpose. nih.gov

These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have been shown to be effective for the separation of pyrrolidone derivatives. nih.govnih.gov For instance, cellulose tris(3-chloro-4-methylphenylcarbamate) and cellulose tris(3,5-dichlorophenylcarbamate) have demonstrated good resolving capabilities for similar compounds. nih.gov

Supercritical fluid chromatography (SFC) is an attractive alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption. nih.gov

Table 2: Exemplary Chiral Stationary Phases for Separation of Pyrrolidone Derivatives

| Chiral Stationary Phase | Chiral Selector |

| Lux Cellulose-2 | Cellulose tris(3-chloro-4-methylphenylcarbamate) |

| Lux i-Cellulose-5 | Cellulose tris(3,5-dichlorophenylcarbamate) |

This table highlights CSPs that have been successfully used for the separation of related pyrrolidin-2-one derivatives and are likely candidates for the separation of 3-(4-Chlorophenyl)pyrrolidine enantiomers. nih.gov

Quantitative Analytical Methods for Compound Standardization and Mixture Analysis

For the standardization of this compound and its analysis in mixtures, robust quantitative methods are required. HPLC, with UV detection, is a primary tool for this purpose. By creating a calibration curve from standards of known concentration, the amount of the compound in a sample can be accurately determined. The method must be validated according to established guidelines to ensure its accuracy, precision, linearity, and specificity. pensoft.net

The quantification of the oxalate counter-ion can also be of interest and can be achieved through various analytical methods, including ion chromatography, enzymatic assays, or titration. nih.govnih.gov

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Identification and Quantification in Complex Matrices

Hyphenated techniques, which couple a separation technique with a detection method, are indispensable for the identification and quantification of compounds in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that is well-suited for the analysis of this compound. LC separates the compound from the matrix components, and the mass spectrometer provides mass-to-charge ratio information, allowing for unambiguous identification and quantification. LC-MS/MS, which involves tandem mass spectrometry, further enhances selectivity and is the gold standard for bioanalytical studies. bjmu.edu.cn While a specific LC-MS method for this compound is not detailed in the available literature, methods for similar compounds have been developed and validated. bjmu.edu.cn

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of the derivatized or free base form of 3-(4-chlorophenyl)pyrrolidine. The coupling of GC with MS provides a powerful tool for the identification of volatile compounds and impurities. The mass spectrum provides a molecular fingerprint that can be used to confirm the identity of the analyte. GC-MS is widely used in the analysis of various compounds, including pesticides that may contain a chlorophenyl group. gcms.cz

Table 3: Comparison of Hyphenated Techniques for the Analysis of 3-(4-Chlorophenyl)pyrrolidine

| Technique | Analyte Form | Advantages | Considerations |

| LC-MS | Oxalate salt or free base | High sensitivity and selectivity, suitable for non-volatile compounds | Matrix effects can influence ionization |

| GC-MS | Free base or derivatized form | High resolution, provides structural information | Requires the analyte to be volatile and thermally stable, may require derivatization |

Research Applications and Future Directions for 3 4 Chlorophenyl Pyrrolidine Oxalate in Chemical Science

Role as a Synthetic Building Block for Complex Heterocyclic Systems

3-(4-Chlorophenyl)pyrrolidine (B56861) oxalate (B1200264) serves as a foundational building block in organic synthesis, particularly for the construction of complex heterocyclic systems. The pyrrolidine (B122466) ring is a "privileged scaffold," meaning it is frequently found in biologically active compounds. researchgate.netnih.gov The structure of 3-(4-chlorophenyl)pyrrolidine offers multiple reactive sites for elaboration. The secondary amine in the pyrrolidine ring is nucleophilic and can readily undergo reactions such as N-alkylation, N-acylation, and N-arylation, allowing for the introduction of diverse substituents. nih.gov

Furthermore, the carbon backbone of the pyrrolidine ring can be functionalized to create more complex polycyclic systems. Methodologies like multicomponent reactions (MCRs), such as the Ugi-Zhu reaction, and 1,3-dipolar cycloadditions are powerful strategies where pyrrolidine derivatives are used to generate molecular diversity efficiently. tandfonline.comnih.govresearchgate.netnih.gov For instance, derivatives of this compound can be employed in cascade reactions to assemble intricate frameworks like spiro[pyrrolidine-3,3′-oxindoles] or pyrrolo[3,4-b]pyridin-5-ones. nih.govnih.gov The 4-chlorophenyl group not only influences the reactivity of the pyrrolidine ring but also provides a site for further modification via cross-coupling reactions, enabling the synthesis of a wide range of novel heterocyclic compounds. mdpi.com

Table 1: Synthetic Reactions Utilizing Pyrrolidine Scaffolds

| Reaction Type | Description | Potential Products from 3-(4-Chlorophenyl)pyrrolidine Core |

| N-Alkylation/Acylation | Functionalization of the pyrrolidine nitrogen with various electrophiles. | Substituted amides, amines, and sulfonamides. |

| 1,3-Dipolar Cycloaddition | Formation of five-membered rings by reacting an azomethine ylide derived from the pyrrolidine with a dipolarophile. | Fused or spiro-pyrrolidine heterocyclic systems. nih.govtandfonline.com |

| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more reactants to build complex molecules with high efficiency. | Highly substituted pyrrolidines, pyrrolo[3,4-b]pyridin-5-ones. tandfonline.comnih.gov |

| Pictet-Spengler Reaction | Cyclization reaction to form tetrahydroisoquinoline or related structures. | Spirocyclic or fused-ring systems incorporating the pyrrolidine motif. nih.gov |

| Palladium-catalyzed Cross-Coupling | Modification of the chlorophenyl group or C-H functionalization of the pyrrolidine ring. | Biaryl compounds, further substituted pyrrolidine derivatives. |

Applications in Lead Optimization and Discovery of Novel Molecular Probes

In medicinal chemistry, 3-(4-Chlorophenyl)pyrrolidine oxalate is a valuable starting point for lead optimization campaigns. nih.gov A "lead compound" is a molecule that shows a desired biological activity but may have suboptimal properties. The process of lead optimization involves chemically modifying the lead to improve its potency, selectivity, and pharmacokinetic profile. The pyrrolidine scaffold offers a three-dimensional structure that can effectively explore the binding pockets of biological targets. researchgate.netnih.gov

The 4-chlorophenyl group is a common feature in many pharmaceuticals and is known to enhance pharmacological properties, potentially by engaging in favorable interactions with protein targets or by improving metabolic stability. chemimpex.com By systematically modifying the substituents on both the pyrrolidine nitrogen and the phenyl ring of this core structure, chemists can perform detailed structure-activity relationship (SAR) studies. nih.govyoutube.comresearchgate.net These studies reveal which molecular features are critical for biological activity and guide the design of more effective compounds. nih.gov For example, libraries of derivatives based on the 3-arylpyrrolidine scaffold have been synthesized and evaluated for various therapeutic targets. mdpi.comnih.gov This approach has led to the discovery of potent and selective molecular probes, which are essential tools for studying the function of proteins and elucidating biological pathways. nih.gov

Table 2: Lead Optimization Strategies for 3-Arylpyrrolidine Scaffolds

| Modification Site | Strategy | Desired Outcome |

| Pyrrolidine Nitrogen (N-1) | Introduction of diverse alkyl, aryl, or acyl groups. | Modulate solubility, cell permeability, and target binding affinity. nih.gov |

| Phenyl Ring | Variation of substituents (e.g., fluoro, methyl, methoxy) at different positions. | Fine-tune electronic properties and steric interactions within the binding site. |

| Pyrrolidine Ring | Introduction of substituents at other positions (C-2, C-4, C-5). | Control stereochemistry and conformation to optimize target engagement. nih.gov |

| Stereochemistry | Synthesis and separation of enantiomers or diastereomers. | Identify the stereoisomer with optimal activity and reduced off-target effects. researchgate.net |

Development of Pyrrolidine-Based Scaffolds for Chemical Biology Research

The field of chemical biology relies on small molecules to probe and understand complex biological systems. The pyrrolidine ring is considered a versatile scaffold for building libraries of compounds for high-throughput screening. researchgate.net this compound serves as an excellent starting point for creating such libraries due to its synthetic tractability and favorable physicochemical properties. The non-planar, sp³-rich nature of the pyrrolidine ring provides access to a greater region of chemical space compared to flat, aromatic systems, which is often advantageous for disrupting protein-protein interactions. researchgate.net

Diversity-oriented synthesis (DOS) is a strategy used to create structurally diverse and complex molecules from a common starting material. nih.gov Starting with the 3-(4-chlorophenyl)pyrrolidine core, a multitude of derivatives can be generated through various synthetic transformations. mdpi.comnih.govresearchgate.net These compound libraries can then be screened against a wide range of biological targets to identify new inhibitors, activators, or modulators of protein function. The stereogenic center at the C-3 position adds another layer of diversity, as different stereoisomers can exhibit distinct biological profiles. researchgate.netnih.gov

Exploration of Novel Functional Materials and Agrochemical Precursors

The utility of this compound extends beyond the life sciences into materials science and agrochemistry. chemimpex.com Its unique structural features make it a candidate for incorporation into novel polymers and functional materials. For example, the pyrrolidine nitrogen can be used to polymerize or graft the molecule onto polymer backbones, potentially imparting specific properties such as altered solubility, thermal stability, or binding capacity.

In the field of agrochemicals, the pyrrolidine scaffold is found in a number of successful fungicides and insecticides. researchhub.com The development of new agrochemicals is crucial for managing crop diseases and pests, especially in the face of growing resistance to existing treatments. researchgate.net By using 3-(4-Chlorophenyl)pyrrolidine as a precursor, researchers can synthesize new classes of compounds for screening as potential herbicides, fungicides, or insecticides. chemimpex.comresearchgate.net The chlorophenyl moiety is a common feature in many active agrochemicals, suggesting that derivatives of this compound may possess useful biological activity in an agricultural context.

Emerging Research Areas and Unexplored Potential in Basic Chemical Sciences